molecular formula C15H23FN2O2S B2546316 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 873589-37-8

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No. B2546316
CAS RN: 873589-37-8
M. Wt: 314.42
InChI Key: BSQUOWFHDTWVDY-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class . It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .


Synthesis Analysis

Many routes for the synthesis of 2,2,6,6-Tetramethylpiperidine have been reported . One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .


Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylpiperidine is C9H19N .


Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize: Allylated tertiary amines via allylic amination of allylic chlorides. Hydroxylamines via oxidation in the presence of oxone as an oxidant. Sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .


Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine has a refractive index of 1.445 (lit.), a boiling point of 152 °C (lit.), and a density of 0.837 g/mL at 25 °C (lit.) .

Mechanism of Action

The 4 methyl groups next to the nitrogen in 2,2,6,6-Tetramethylpiperidine give it a lot of steric bulk around the oxygen, and this bulk makes it very difficult for two 2,2,6,6-Tetramethylpiperidine radicals to form an oxygen-oxygen bond with each other .

Future Directions

2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals . It is used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

properties

IUPAC Name

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-14(2)9-11(10-15(3,4)18-14)17-21(19,20)13-8-6-5-7-12(13)16/h5-8,11,17-18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUOWFHDTWVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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